molecular formula C9H10N2 B3056946 5-ethynyl-N,N-dimethylpyridin-2-amine CAS No. 754190-29-9

5-ethynyl-N,N-dimethylpyridin-2-amine

Cat. No.: B3056946
CAS No.: 754190-29-9
M. Wt: 146.19 g/mol
InChI Key: PFWBEVYJTRJBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol. It is known for its unique chemical structure and potential biological activity. This compound is used as a research chemical and has various applications in scientific research.

Preparation Methods

The synthesis of 5-ethynyl-N,N-dimethylpyridin-2-amine involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

5-Ethynyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

5-Ethynyl-N,N-dimethylpyridin-2-amine has gained significant attention in scientific research due to its unique chemical structure and potential biological activity. It is used in various fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying the effects of chemical modifications on biological systems.

    Industry: Used in the synthesis of materials and catalysts.

Mechanism of Action

The mechanism of action of 5-ethynyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Ethynyl-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as N,N-dimethyl-2-pyridinamine and 5-ethynyl-N-methyl-2-pyridinamine . These compounds share similar structural features but differ in their chemical properties and biological activities.

Properties

IUPAC Name

5-ethynyl-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-4-8-5-6-9(10-7-8)11(2)3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWBEVYJTRJBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610728
Record name 5-Ethynyl-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754190-29-9
Record name 5-Ethynyl-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(5-Ethynyl-pyridin-2-yl)-dimethyl-amine was prepared from (5-iodo-pyridin-2-yl)-dimethyl-amine in the same manner as 2-chloro-5-ethynyl-pyridine (Example 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethynyl-N,N-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-ethynyl-N,N-dimethylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-ethynyl-N,N-dimethylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-ethynyl-N,N-dimethylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-ethynyl-N,N-dimethylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-ethynyl-N,N-dimethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.